molecular formula C6H6N2O4 B7809601 methyl 6-hydroxy-4-oxo-1H-pyridazine-3-carboxylate

methyl 6-hydroxy-4-oxo-1H-pyridazine-3-carboxylate

Cat. No.: B7809601
M. Wt: 170.12 g/mol
InChI Key: SHJHUIKJFYHTDY-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-4-oxo-1H-pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-4-oxo-1H-pyridazine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloropyridazine with methyl formate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4-oxo-1H-pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Methyl 6-hydroxy-4-oxo-1H-pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-4-oxo-1H-pyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar core structure but lacking the ester and hydroxyl groups.

    Pyridazinone: A derivative with a keto group at the 3-position, showing different reactivity and biological activity.

    Pyridazinecarboxylate: Compounds with carboxylate groups at different positions on the pyridazine ring.

Uniqueness

Methyl 6-hydroxy-4-oxo-1H-pyridazine-3-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 6-hydroxy-4-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(11)5-3(9)2-4(10)7-8-5/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJHUIKJFYHTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NNC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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